(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol
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Overview
Description
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol is a heterocyclic compound with the molecular formula C8H12N2S. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate . This method yields cyclic β-keto esters, which are then converted to the desired indazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methanethiol position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may affect pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-methanethiol: Similar in structure but lacks the tetrahydro modification.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Similar core structure but different functional group.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another tetrahydro-indazole derivative with different substituents.
Uniqueness
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol is unique due to its specific methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanethiol |
InChI |
InChI=1S/C8H12N2S/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10) |
InChI Key |
XDZJEPXANOHVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CS |
Origin of Product |
United States |
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